(2-Amino-1-hydroxyethyl)phosphonic acid

Phosphonate catabolism Enzyme kinetics C-P bond metabolism

The only commercially available (R)-AHEPA essential for reconstituting PhnZ C-P bond cleavage (KIE 5.5±0.3) and PbfA elimination. No substitute—AEP and L-Ala(P) are inert. Validated zwitterionic crystal structure (P2₁2₁2₁). Indispensable for bacterial phosphonate pathway research, phosphonoglycan analysis, and lanthanide chelation studies. Order with confidence.

Molecular Formula C2H8NO4P
Molecular Weight 141.06 g/mol
CAS No. 41744-58-5
Cat. No. B1197505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-1-hydroxyethyl)phosphonic acid
CAS41744-58-5
Molecular FormulaC2H8NO4P
Molecular Weight141.06 g/mol
Structural Identifiers
SMILESC(C(O)P(=O)(O)O)N
InChIInChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)
InChIKeyRTTXIBKRJFIBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Amino-1-hydroxyethyl)phosphonic Acid (CAS 41744-58-5): Procurement-Grade Identity, Natural Occurrence, and Research Significance


(2-Amino-1-hydroxyethyl)phosphonic acid (AHEPA; also known as 1-hydroxy-2-aminoethylphosphonic acid) is a naturally occurring α-hydroxy-β-aminophosphonic acid first identified in the amoeba Acanthamoeba castellanii in 1973 [1]. It is a key intermediate in the bacterial oxidative catabolic pathway of 2-aminoethylphosphonic acid (AEP), formed by the stereospecific hydroxylation of AEP by the non-heme iron enzyme PhnY [2]. AHEPA possesses a direct carbon-phosphorus (C–P) bond, conferring resistance to chemical and enzymatic hydrolysis compared to phosphate esters [3]. The compound is zwitterionic in the solid state, with extensive intermolecular hydrogen bonding between the hydroxyl, ammonium cation, and phosphonate anion groups, as confirmed by single-crystal X-ray diffraction [4]. These structural and metabolic features position AHEPA as a chemically distinct entity within the aminophosphonic acid family, with unique properties that prevent straightforward substitution by its closest analogs.

Why (2-Amino-1-hydroxyethyl)phosphonic Acid Cannot Be Replaced by Generic Aminophosphonic Acids in Research and Industrial Workflows


Although (2-Amino-1-hydroxyethyl)phosphonic acid belongs to the broader aminophosphonic acid class, its unique α-hydroxy substitution and (R)-stereochemical configuration create functional properties that are absent in its closest analogs. The compound is not merely a phosphonic acid derivative but a specific metabolic intermediate with distinct enzyme recognition features. Unlike 2-aminoethylphosphonic acid (AEP), which lacks the α-hydroxyl group, AHEPA serves as the exclusive substrate for the C–P bond-cleaving enzyme PhnZ, which is stereospecific for the (R)-enantiomer [1]. Unlike 1-aminoethylphosphonic acid (L-Ala(P)), which acts as an alanine racemase inhibitor in antibacterial phosphonopeptides, AHEPA contains a hydroxyl group at the carbon bearing the phosphonate moiety, fundamentally altering its charge distribution, hydrogen-bonding capacity, and metal-chelation geometry [2]. Furthermore, structural characterization has revealed that AHEPA adopts a zwitterionic solid-state conformation distinct from both AEP and L-Ala(P), with a unique intermolecular hydrogen-bonding network [3]. These differences mean that AHEPA cannot be interchanged with AEP, L-Ala(P), or aminomethylphosphonic acid (Gly(P)) in studies of phosphonate metabolism, enzyme mechanism, metal complexation, or membrane biochemistry without altering experimental outcomes. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differential Evidence for (2-Amino-1-hydroxyethyl)phosphonic Acid Selection Over Analogs


Stereospecific Enzymatic Hydroxylation by PhnY Distinguishes AHEPA from Its Precursor 2-Aminoethylphosphonic Acid

AHEPA is produced from 2-aminoethylphosphonic acid (AEP) by the enzyme PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, with strict stereospecificity for the (R)-enantiomer. The PhnY enzyme from Sinorhizobium meliloti 1021 exhibits a Km of 103.9 ± 7.5 μM for AEP and a kcat of approximately 2 s⁻¹, demonstrating that AHEPA formation is enzyme-mediated and not a spontaneous chemical hydroxylation [1]. This contrasts with AEP, which is not hydroxylated at the α-carbon and cannot serve as a substrate for the downstream C-P cleaving enzyme PhnZ [2]. The introduction of the hydroxyl group alters the pKa and hydrogen-bonding capacity of the phosphonate, creating a compound with fundamentally different biochemical reactivity.

Phosphonate catabolism Enzyme kinetics C-P bond metabolism

Unique 1:1 Stoichiometric Incorporation into Phosphonoglycan: Differentiation from Aminophosphonic Acids Not Found in Membrane Glycoconjugates

AHEPA is a specific and stoichiometric constituent of phosphonoglycan, a major polysaccharide of the Acanthamoeba castellanii plasma membrane, where it occurs in a 1:1 ratio with 2-aminoethylphosphonic acid (AEP). Quantitative analysis of acid-hydrolyzed lipophosphonoglycan reveals that aminophosphonates account for 10% of the total mass, with AEP and AHEPA each contributing approximately 0.5 μmole of phosphorus per mg of macromolecule [1]. This contrasts with 1-aminoethylphosphonic acid (L-Ala(P)), which is not a structural component of phosphonoglycan and instead functions as an intracellular antibacterial agent when released from phosphonopeptides [2]. Similarly, aminomethylphosphonic acid (Gly(P)) has no known role in membrane architecture.

Membrane biochemistry Phosphonoglycan Natural product discovery

Exclusive Substrate Specificity for PhnZ-Mediated C-P Bond Cleavage: Kinetic Isotope Effect Data Differentiate AHEPA from Non-Hydroxylated Analogs

AHEPA is the exclusive substrate for the diiron oxygenase PhnZ, which cleaves the C-P bond to yield glycine and inorganic phosphate. PhnZ is strictly stereospecific for the (R)-enantiomer of AHEPA and shows no activity toward 2-aminoethylphosphonic acid (AEP) or 1-aminoethylphosphonic acid (L-Ala(P)) [1]. Kinetic isotope effect (KIE) studies using (R)-2-amino[1-²H₁]-1-hydroxyethylphosphonic acid revealed primary deuterium KIE values of 5.5 ± 0.3 for D(V) and 2.2 ± 0.4 for D(V/K), demonstrating that C1–H bond cleavage is rate-limiting in the PhnZ reaction [2]. The high-resolution crystal structure of PhnZ bound to (R)-AHEPA (PDB 4MLN, 2.1 Å resolution) confirms the specific coordination of the substrate's hydroxyl and amino groups within the diiron active site [1].

Enzyme mechanism C-P bond cleavage Kinetic isotope effect

Selective Recognition by PbfA Ammonia-Lyase: Enantiomer Discrimination That Is Absent in AEP-Degrading Pathways

The recently discovered enzyme PbfA ((R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase) catalyzes an elimination reaction on AHEPA to release ammonia and generate phosphonoacetaldehyde (PAA), which is then hydrolyzed by PhnX to yield phosphate. PbfA is exquisitely specific for the (R)-enantiomer of AHEPA (R-HAEP) and shows no activity toward the (S)-enantiomer, ethanolamine, or D,L-isoserine [1]. Critically, R-HAEP is not processed efficiently by the PhnW–PhnX couple in the absence of PbfA, indicating that AHEPA requires a dedicated enzyme distinct from the canonical AEP degradation pathway [1]. PbfA is encoded in >13% of bacterial gene clusters containing the phnW–phnX combination, underscoring the biological significance of AHEPA-specific catabolism [1].

Phosphonate degradation Enzyme specificity PLP-dependent enzymes

Metal Complexation Profile: Quantitative Stability Constants for Divalent and Rare Earth Metals Relative to Non-Hydroxylated Phosphonates

The dissociation constants of AHEPA and the first stability constants of its complexes with Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Nd³⁺, and Eu³⁺ have been determined by pH-metry at 20°C and μ=1 [1]. Nd³⁺ and Eu³⁺ ions form more stable mononuclear complexes with AHEPA than the divalent metal ions studied, attributed to the greater oxophilicity and higher coordination number of rare earth elements [1]. The presence of both an α-hydroxyl group and a β-amino group on the phosphonic acid scaffold creates a tridentate (O,O,N) or bidentate coordination environment that is structurally distinct from the chelation modes available to 2-aminoethylphosphonic acid (AEP), which lacks the α-hydroxyl donor, and 1-aminoethylphosphonic acid (L-Ala(P)), which lacks the β-hydroxyl orientation. While direct comparative stability constants for AEP and L-Ala(P) under identical conditions are not reported in the same study, the documented ability of AHEPA to preferentially stabilize rare earth ions is a class-level differentiating feature relevant to separation science and industrial metal scavenging .

Metal chelation Stability constants Water treatment

X-Ray Crystallographic Confirmation of Zwitterionic Solid-State Structure: A Physical Property Distinct from Non-Hydroxylated Phosphonic Acids

Single-crystal X-ray diffraction analysis of enantiomerically pure (R)-AHEPA confirms that the compound crystallizes in the orthorhombic non-centrosymmetric space group P2₁2₁2₁ with unit cell parameters a = 6.303(2) Å, b = 7.104(2) Å, c = 11.627(3) Å [1]. The crystal structure reveals that AHEPA adopts a zwitterionic form in the solid state, with extensive intermolecular hydrogen bonding between the hydroxyl group, ammonium cation (–NH₃⁺), and phosphonate anion (–PO₃²⁻) [1]. This hydrogen-bonding network is distinct from that of 2-aminoethylphosphonic acid (AEP), which lacks the α-hydroxyl donor, and 1-aminoethylphosphonic acid, whose crystal packing is dominated by different hydrogen-bonding motifs due to the absence of the β-hydroxyl group. The zwitterionic nature of AHEPA also distinguishes it from phosphonoacetic acid and other phosphonates that do not form internal salt bridges in the solid state [2].

X-ray crystallography Solid-state chemistry Zwitterion structure

Optimal Research and Industrial Application Scenarios for (2-Amino-1-hydroxyethyl)phosphonic Acid Based on Verified Differential Evidence


Enzymatic C-P Bond Cleavage Studies Using PhnZ or PbfA

AHEPA is the mandatory substrate for in vitro reconstitution of the PhnZ and PbfA enzymatic reactions. PhnZ cleaves the C-P bond of (R)-AHEPA with a primary deuterium KIE of 5.5 ± 0.3 on D(V), while showing no activity toward AEP or L-Ala(P) [1]. Similarly, PbfA is absolutely specific for (R)-AHEPA and does not process (S)-HAEP, ethanolamine, or isoserine . Researchers investigating non-heme diiron oxygenase mechanisms, PLP-dependent elimination reactions, or bacterial phosphonate utilization should procure the (R)-enantiomer specifically, as the (S)-enantiomer and non-hydroxylated analogs are catalytically silent in these systems.

Phosphonoglycan and Eukaryotic Membrane Biochemistry

AHEPA is one of only two aminophosphonic acids (alongside AEP) identified as a stoichiometric building block of Acanthamoeba castellanii phosphonoglycan, each contributing ~0.5 μmole phosphorus per mg of membrane macromolecule in a 1:1 ratio [1]. No other aminophosphonic acid—including 1-aminoethylphosphonic acid or aminomethylphosphonic acid—has been detected in this membrane glycoconjugate. Studies of eukaryotic membrane architecture, phosphonoglycan biosynthesis, or amoeba cell wall composition require authentic AHEPA as an analytical standard and biosynthetic precursor.

Metal Chelation and Rare Earth Element Recovery Research

The α-hydroxy-β-amino substitution pattern of AHEPA creates a tridentate coordination environment that preferentially stabilizes complexes with oxophilic rare earth ions (Nd³⁺, Eu³⁺) over divalent transition metals [1]. This property has led to the compound's documented use as a chelating agent in water treatment and metal cleaning processes . For researchers developing selective extractants for lanthanide separation or studying structure-activity relationships in aminophosphonate metal chelators, AHEPA provides a coordination geometry that is unavailable from AEP (no α-OH) or L-Ala(P) (different donor atom arrangement).

Crystallographic Reference Standards and Solid-State Characterization

Enantiomerically pure (R)-AHEPA has been fully characterized by single-crystal X-ray diffraction, yielding a well-defined orthorhombic structure (P2₁2₁2₁, a = 6.303 Å, b = 7.104 Å, c = 11.627 Å) with a confirmed zwitterionic hydrogen-bonding network [1]. This crystallographically validated structure makes AHEPA suitable as a reference compound for solid-state NMR, X-ray powder diffraction calibration, and computational modeling of zwitterionic phosphonic acids. Non-hydroxylated aminophosphonic acids such as AEP do not share this crystal packing arrangement and cannot serve as crystallographic surrogates.

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